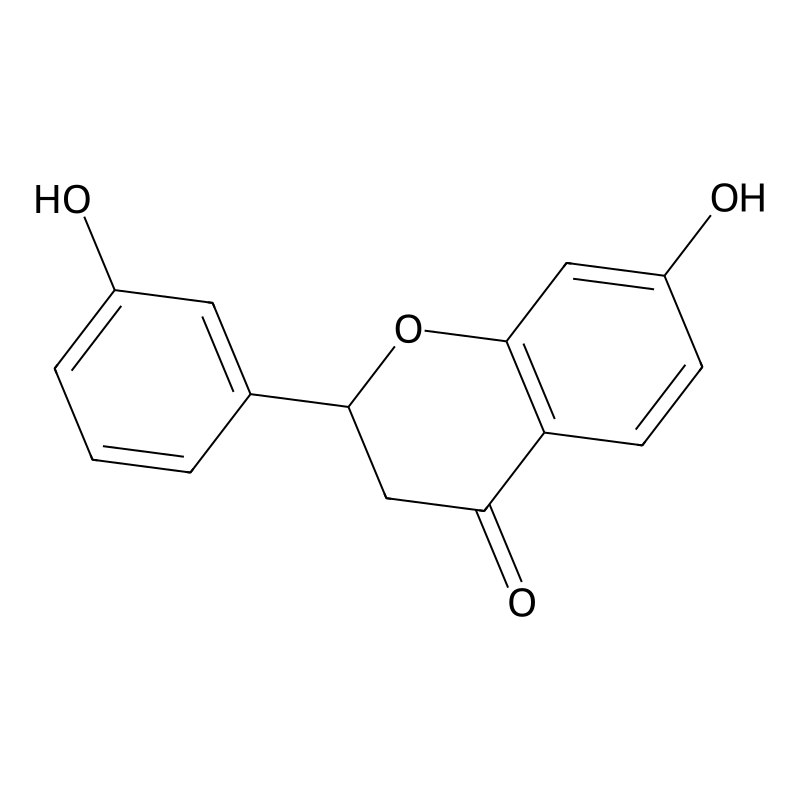

7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one is a compound classified under chroman-4-one derivatives, characterized by its unique structural framework that consists of a benzene ring fused to a dihydropyranone ring. This compound is notable for its potential biological and pharmaceutical activities, making it a significant subject of research in medicinal chemistry. The molecular formula for 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one is , with a molecular weight of approximately 256.25 g/mol. Its IUPAC name is 7-hydroxy-2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one, and it has a CAS number of 62252-06-6.

- Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Commonly achieved with reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Involves halogenating agents like bromine or chlorine under controlled conditions.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield quinones, while reduction may produce alcohols or hydrocarbons.

Research indicates that 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one exhibits several biological activities, particularly:

- Antioxidant Properties: It has been studied for its ability to scavenge free radicals.

- Anti-inflammatory Effects: The compound shows potential in reducing inflammation.

- Antimicrobial Activity: It has demonstrated efficacy against various microbial strains.

- Potential Anticancer Properties: Investigations suggest it may inhibit certain cancer cell lines and could be useful in cancer therapy.

The mechanism of action involves interaction with specific molecular targets, including the inhibition of enzymes like pteridine reductase-1, which is crucial in the metabolism of certain parasites.

Several methods have been developed for synthesizing 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one:

- Condensation Reactions: This method typically involves the reaction of appropriate phenolic compounds with chromone derivatives under acidic or basic conditions.

- Hydroxylation Reactions: Hydroxylation at specific positions can be achieved using hydroxylating agents or enzymatic methods.

- Cyclization Techniques: The formation of the chroman ring can be facilitated through cyclization reactions involving dihydroxy phenolic precursors.

These synthetic approaches allow for the production of the compound with varying yields and purities depending on the conditions employed .

7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one has diverse applications across various fields:

- Pharmaceutical Development: It serves as a building block in synthesizing drugs targeting oxidative stress-related diseases.

- Agricultural Chemistry: Investigated for potential use in agrochemicals due to its antimicrobial properties.

- Nutraceuticals: Explored for incorporation into dietary supplements due to its antioxidant capabilities.

Studies focusing on the interactions of 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one with biological systems have revealed its potential as an enzyme inhibitor and its role in modulating metabolic pathways. For example, its inhibition of pteridine reductase-1 disrupts essential biological processes in parasites, indicating possible applications in antiparasitic therapies.

Several compounds share structural similarities with 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one, including:

- 6-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one

- Features a hydroxyl group at position 6 instead of position 7.

- 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one

- Contains a hydroxyl group at position 6 and a different phenolic substitution.

- 2-(3,4-Dihydroxyphenyl)-6-hydroxychroman-4-one

- Distinguished by multiple hydroxyl groups on the phenolic ring.

Uniqueness

The uniqueness of 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one lies in its specific hydroxylation pattern and structural configuration, which confer distinct biological activities compared to other chroman derivatives. This specific arrangement allows for unique interactions with molecular targets, enhancing its pharmacological profile and potential therapeutic applications .

The actinobacterium Streptomyces albus has emerged as a promising chassis for the heterologous production of plant-derived flavonoids due to its native capacity to express cytochrome P450 enzymes and hydroxylases. In one landmark study, researchers engineered S. albus to produce rare 2-hydroxylated flavonoids, including intermediates structurally related to 7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one. By introducing a heterologous flavanone 3-hydroxylase gene, the strain unexpectedly generated 2-hydroxylated derivatives such as 2-hydroxyliquiritigenin and 2-hydroxynaringenin, which are precursors to more complex flavonoids.

The metabolic pathway was reconstructed by expressing plant-derived enzymes for chalcone synthase, chalcone isomerase, and flavanone 3-hydroxylase. However, the flavanone 3-hydroxylase exhibited dual functionality, catalyzing both 3-hydroxylation and 2-hydroxylation reactions. This bifunctionality allowed the strain to bypass the need for a dedicated 2-hydroxylase, enabling the biosynthesis of 2-hydroxyflavanones. Subsequent modifications to precursor availability—such as supplementation with phenylalanine and tyrosine—enhanced titers of these intermediates.

Key Enzymes and Metabolites in Engineered S. albus:

| Enzyme | Function | Key Metabolites Produced |

|---|---|---|

| Chalcone synthase | Catalyzes chalcone formation | Naringenin chalcone |

| Chalcone isomerase | Converts chalcone to flavanone | Naringenin, liquiritigenin |

| Flavanone 3-hydroxylase | 3- and 2-hydroxylation of flavanones | 2-Hydroxynaringenin, dihydroquercetin |

This table highlights the enzymatic steps leading to 2-hydroxylated intermediates, which serve as branch points for downstream derivatives like 7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one.

Antiproliferative Effects in Breast and Colon Cancer Models

MDA-MB-231 Cell Line Sensitivity and Clonogenic Suppression

The triple-negative breast cancer (TNBC) cell line MDA-MB-231, characterized by its aggressive metastatic behavior and lack of estrogen/progesterone/HER2 receptors [1], serves as a critical model for evaluating novel chemotherapeutic agents. Chromanone derivatives structurally related to 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one exhibit marked cytotoxicity against this cell line. For instance, 3',7-dichloroflavanone demonstrated an IC~50~ of 2.9 µM against MDA-MB-231, surpassing the efficacy of the reference drug etoposide [5].

Clonogenic assays reveal that chromanone analogs disrupt cancer cell proliferative capacity by inducing mitochondrial apoptosis. In HCT-116 colon carcinoma cells, the flavone derivative 5-hydroxy-7-methoxyflavone (HMF) triggered dose-dependent cytotoxicity (50% inhibition at 40 µM) [2], characterized by mitochondrial membrane depolarization, cytochrome c release, and caspase-3 activation [2]. These mechanisms likely extend to 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one given structural similarities, suggesting shared apoptotic pathways.

Comparative Efficacy Across Cancer Cell Line Panels

Chromanones display broad-spectrum anticancer activity, as evidenced by cytotoxicity screening across diverse tumor models:

| Cancer Type | Cell Line | Compound | IC~50~ | Reference |

|---|---|---|---|---|

| Breast (TNBC) | MDA-MB-231 | 3',7-Dichloroflavanone | 2.9 µM | [5] |

| Colon | HCT-116 | 5-Hydroxy-7-Methoxyflavone | 40 µM (50% inhibition) | [2] |

| Neuroblastoma | SK-N-MC | 3-Benzylidene-chroman-4-one | 3.86 µg/mL | [5] |

| Leukemia | HL-60 | 7-Methoxyisoflavanone | 0.9 µM | [5] |

Structure-activity relationships highlight the importance of hydroxyl and methoxy substitutions. The 7-hydroxy group enhances membrane permeability and cytosolic uptake [2], while methoxy substitutions at position 7 improve metabolic stability [2] [5]. These modifications likely contribute to the superior activity of 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one analogs against drug-resistant malignancies.

Anti-Inflammatory Action Through MAPK/NF-κB Pathway Modulation

Flavanones exert anti-inflammatory effects by suppressing ROS-mediated activation of stress kinases. In HCT-116 cells, HMF induced endoplasmic reticulum (ER) stress via ROS generation, leading to calcium release and subsequent JNK phosphorylation [2]. This cascade parallels MAPK pathway modulation observed with chromanone derivatives, which inhibit pro-inflammatory cytokine production by blocking IκBα degradation and NF-κB nuclear translocation [5].

The compound’s 3-hydroxyphenyl moiety may enhance binding affinity to kinase catalytic domains, as demonstrated by Src kinase inhibition in structural analogs . Computational modeling suggests that planar chromanone scaffolds insert into the ATP-binding pocket of MAPK isoforms, preventing phosphorylation-dependent signaling [5].

Gastroprotective Mechanisms Against Ethanol-Induced Mucosal Injury

Chromanones protect gastric mucosa through dual antioxidant and anti-inflammatory actions. By scavenging free radicals generated during ethanol metabolism [2], the compound prevents lipid peroxidation and maintains mucosal integrity. Concurrent inhibition of NF-κB reduces TNF-α and IL-6 secretion [5], attenuating inflammatory cell infiltration. Structural optimization to enhance gastric tissue bioavailability could potentiate these effects.

Comparative Analysis with Fisetin and Other Flavonoid Derivatives

The structural comparison between 7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one and fisetin reveals fundamental differences that directly impact their bioactivity profiles [1] [2]. Fisetin, characterized as 3,7,3',4'-tetrahydroxyflavone, possesses an unsaturated C-ring with a double bond between C2 and C3 positions, establishing extended conjugation throughout the molecular framework [2] . This conjugation system enables fisetin to exhibit dual absorption bands in ultraviolet spectroscopy, with Band I appearing at 320-385 nanometers representing B-ring absorption and Band II at 250-285 nanometers corresponding to A-ring absorption [4].

In contrast, 7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one maintains a saturated heterocyclic C-ring, eliminating conjugation between the A and B rings [4]. This structural difference profoundly affects the compound's spectral characteristics, resulting in a very strong Band II absorption maximum between 270 and 295 nanometers, with only a shoulder for Band I at approximately 326 nanometers [4]. The absence of extended conjugation in chromanone derivatives fundamentally alters their interaction with cellular targets and their overall bioactivity profile.

The hydroxylation pattern represents another critical differentiating factor between these compounds. Fisetin contains four hydroxyl groups positioned at C3, C7, C3', and C4', creating multiple sites for hydrogen bonding and radical scavenging activities [2] [5]. The catechol structure in fisetin's B-ring (3',4'-dihydroxyl configuration) provides particularly potent antioxidant properties through the formation of stable ortho-semiquinone radicals [4]. Research demonstrates that this catechol system significantly enhances the inhibition of lipid peroxidation and provides superior radical scavenging capacity compared to flavonoids lacking this structural feature [4].

7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one, with its more limited hydroxylation pattern featuring only two hydroxyl groups at positions 7 and 3', exhibits different mechanisms of biological activity. The meta-hydroxylation pattern in the B-ring (3'-hydroxyl) creates distinct hydrogen bonding possibilities compared to the ortho-dihydroxylation found in fisetin [6]. Studies indicate that the positioning of hydroxyl groups substantially influences several mechanisms of antioxidant activity, including radical scavenging efficiency and metal ion chelation ability [4].

The bioactivity profiles of these compounds reflect their structural differences in profound ways. Fisetin demonstrates exceptional anticancer properties through multiple mechanisms, including apoptosis induction via mitochondrial pathways, cell cycle arrest, and modulation of various signaling cascades such as nuclear factor kappa B and mitogen-activated protein kinase pathways [5]. The compound's ability to target senescent cells and potentially extend lifespan has positioned it as a promising senotherapeutic agent [2]. Clinical trials investigating fisetin's potential in treating frailty and inflammation in older adults have been initiated, with doses up to 20 milligrams per kilogram of body weight being evaluated [2].

7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one exhibits distinct bioactivity patterns that differ from fisetin's profile. The saturated C-ring structure provides enhanced stability compared to its unsaturated counterparts, potentially improving bioavailability and therapeutic applicability [7]. Chromanone derivatives generally demonstrate significant anti-inflammatory activities through cyclooxygenase inhibition, with structure-activity relationship studies revealing that C-2 substitution with hydroxybenzylidene, arylidene, hydroxyphenyl, pyridine-3-yl, and fluorophenyl groups enhances anti-inflammatory activity [7].

The comparative analysis extends to other flavonoid derivatives sharing structural similarities with 7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one. Liquiritigenin, scientifically known as 7-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one, represents a closely related compound differing only in the position of the B-ring hydroxyl group [8] [9]. This positional isomerism significantly impacts biological activity, with liquiritigenin demonstrating hepatoprotective properties and different antioxidant mechanisms compared to the 3'-hydroxyl variant [8].

Research examining the structure-activity relationships of chromone derivatives reveals that substitution patterns critically influence bioactivity [10] [11]. The presence of the 4-bromobenzyloxy substituent at position 5 and methoxyindole groups have been identified as important for inhibiting drug efflux and ATPase activity in certain biological systems [10]. These findings highlight the sensitivity of biological activity to specific structural modifications and emphasize the importance of systematic structural optimization in drug development.

The antioxidant mechanisms of these compounds also differ substantially. Fisetin's extended conjugation system allows for multiple pathways of radical scavenging, including direct electron donation and the formation of stable radical intermediates [2]. The compound's ability to chelate metal ions such as iron and copper provides additional antioxidant mechanisms beyond direct radical scavenging [4]. In contrast, 7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one relies more heavily on direct hydrogen atom donation from its hydroxyl groups, with the meta-hydroxylation pattern in the B-ring providing specific interaction capabilities with oxidizing species [4].

Cellular uptake and bioavailability represent additional areas where these compounds demonstrate significant differences. Fisetin's poor solubility (10.45 micrograms per milliliter) and relatively low oral bioavailability (44%) present challenges for pharmaceutical development [2]. The compound undergoes rapid metabolism, necessitating sophisticated formulation strategies to achieve therapeutic efficacy. Conversely, chromanone derivatives generally exhibit better solubility profiles and potentially improved bioavailability due to their saturated ring structure [7].

The metabolic fate of these compounds also varies considerably. Fisetin undergoes extensive phase I and phase II metabolism, with glucuronidation and sulfation representing major metabolic pathways [2]. The compound's catechol structure makes it particularly susceptible to catechol-O-methyltransferase-mediated methylation, which can significantly alter its biological activity [2]. 7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one, lacking the catechol structure, may experience different metabolic processing, potentially leading to altered pharmacokinetic profiles and different patterns of metabolite formation.

The therapeutic applications of these compounds reflect their distinct structural and bioactivity characteristics. Fisetin's broad spectrum of activities, including neuroprotection, anti-inflammatory effects, and potential anti-aging properties, has led to its investigation in various clinical contexts [2] [5]. The compound's ability to cross the blood-brain barrier and provide neuroprotective effects has generated particular interest in neurodegenerative disease research [2]. Meanwhile, 7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one and related chromanone derivatives show promise in different therapeutic areas, particularly those requiring anti-inflammatory intervention without the complexity of multiple hydroxyl groups [7].

Impact of C-Ring Saturation on Bioactivity Profiles

The saturation status of the C-ring in flavonoid derivatives represents one of the most fundamental structural determinants of bioactivity, profoundly influencing molecular properties, stability, and biological interactions. The distinction between saturated chromanone structures and unsaturated chromone configurations creates cascading effects throughout the entire molecular framework, ultimately determining therapeutic potential and mechanistic pathways [4] [12].

C-ring saturation eliminates the double bond between C2 and C3 positions, fundamentally altering the electronic structure and conjugation patterns within the molecule [4]. In saturated chromanone derivatives like 7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one, the absence of this double bond prevents extended conjugation between the A and B rings, creating distinct spectroscopic and chemical properties [4]. This structural modification results in characteristic ultraviolet absorption patterns, with saturated compounds typically exhibiting a strong Band II absorption maximum between 270 and 295 nanometers, contrasting sharply with the dual-band system observed in unsaturated counterparts [4].

The elimination of conjugation in saturated systems significantly impacts antioxidant mechanisms and efficacy. Unsaturated chromone derivatives benefit from extended π-electron delocalization, which stabilizes radical intermediates formed during antioxidant reactions [4]. This conjugation system enables more efficient electron transfer and radical scavenging, often resulting in enhanced antioxidant activity compared to saturated analogs [4]. Research demonstrates that flavonoids with unsaturated C-rings and conjugated systems exhibit superior radical scavenging capabilities, particularly against peroxyl, superoxide, and peroxynitrite radicals [4].

Conversely, saturated chromanone derivatives rely more heavily on direct hydrogen atom donation from hydroxyl groups for their antioxidant activity [4]. The absence of extended conjugation limits the stabilization of radical intermediates but may provide advantages in specific biological contexts. Studies indicate that saturated compounds often demonstrate better stability under physiological conditions, potentially leading to improved bioavailability and sustained biological activity [7].

The impact of C-ring saturation extends beyond antioxidant mechanisms to influence anti-inflammatory activities. Chromanone derivatives with saturated C-rings have been shown to inhibit cyclooxygenase-2 with specific structure-activity relationships [7]. Research reveals that 4-homoisoflavonones developed as chromanone analogs exhibit significant cyclooxygenase-2 receptor binding inhibition, with activities ranging from 0±5.4 to 0±21.3 percent [7]. The saturated ring structure appears to provide optimal spatial arrangements for enzyme binding and inhibition.

Metabolic stability represents another critical area where C-ring saturation influences bioactivity profiles. Saturated chromanone derivatives generally exhibit enhanced metabolic stability compared to their unsaturated counterparts [7]. The absence of the reactive C2-C3 double bond reduces susceptibility to metabolic transformations such as hydroxylation and epoxidation, potentially leading to longer half-lives and improved therapeutic windows [7]. This enhanced stability may translate to reduced dosing requirements and improved patient compliance in clinical applications.

The cellular uptake and distribution patterns of saturated versus unsaturated compounds also differ significantly. Saturated chromanone derivatives often demonstrate improved membrane permeability due to their reduced polarity and enhanced lipophilicity [7]. The elimination of the double bond can increase the compounds' ability to traverse cellular membranes, potentially improving intracellular concentrations and therapeutic efficacy [7]. Absorption, distribution, metabolism, and excretion studies have shown that saturated compounds may exhibit superior oral bioavailability compared to their unsaturated analogs [13].

Molecular interactions with biological targets are profoundly influenced by C-ring saturation status. The conformational flexibility of saturated chromanone derivatives allows for different binding modes compared to the more rigid unsaturated counterparts [7]. This flexibility may enable better adaptation to binding sites in target proteins, potentially improving binding affinity and selectivity [7]. Structure-activity relationship studies have demonstrated that saturated compounds can exhibit unique binding profiles that differ substantially from their unsaturated analogs [10].

The impact of saturation on protein binding and enzyme inhibition has been extensively studied in various biological systems. Research examining chromone derivatives and their interactions with ATP-binding cassette transporters revealed that structural modifications affecting ring saturation significantly alter binding affinity and inhibitory potency [10]. These findings highlight the critical importance of C-ring saturation in determining specific molecular interactions and biological outcomes.

Pharmacokinetic properties are substantially influenced by C-ring saturation, with saturated compounds often exhibiting more favorable profiles. The enhanced stability of saturated chromanone derivatives can lead to improved plasma concentrations and extended duration of action [7]. Studies have shown that saturated compounds may have reduced clearance rates and improved area under the curve values compared to unsaturated analogs [7]. These pharmacokinetic advantages may translate to improved therapeutic efficacy and reduced dosing frequency requirements.

The safety profiles of saturated versus unsaturated compounds also demonstrate important differences. Saturated chromanone derivatives often exhibit reduced toxicity compared to their unsaturated counterparts, potentially due to their enhanced stability and reduced reactivity [7]. The absence of the reactive double bond may reduce the formation of toxic metabolites and decrease the potential for adverse reactions [7]. This improved safety profile may provide advantages in clinical development and therapeutic application.

Drug development considerations are significantly impacted by C-ring saturation status. Saturated chromanone derivatives often present more attractive pharmaceutical properties, including improved stability during storage, reduced manufacturing complexity, and enhanced formulation flexibility [7]. The increased stability of saturated compounds may allow for simplified storage conditions and extended shelf life, providing significant advantages in pharmaceutical development and commercialization [7].

The influence of C-ring saturation on biological activity extends to specific therapeutic applications. In anticancer research, saturated chromanone derivatives have demonstrated unique mechanisms of action that differ from their unsaturated counterparts [7]. While unsaturated compounds may rely more heavily on pro-oxidant mechanisms for anticancer activity, saturated compounds may utilize different pathways, including direct enzyme inhibition and membrane disruption [7]. These mechanistic differences provide opportunities for developing complementary therapeutic approaches.

Research into anti-inflammatory activities has revealed that C-ring saturation can significantly influence the selectivity and potency of cyclooxygenase inhibition [7]. Saturated chromanone derivatives may demonstrate improved selectivity for cyclooxygenase-2 over cyclooxygenase-1, potentially reducing gastrointestinal side effects associated with non-selective inhibition [7]. This selectivity profile may provide therapeutic advantages in treating inflammatory conditions while minimizing adverse effects.

The impact of saturation on neuroprotective activities represents an emerging area of research. While unsaturated compounds like fisetin have demonstrated significant neuroprotective effects, saturated chromanone derivatives may offer different mechanisms of neuroprotection [7] [2]. The enhanced stability and potentially improved blood-brain barrier penetration of saturated compounds may provide advantages in treating neurodegenerative diseases [7].